molecular formula C11H15N3O B1437599 4-Morpholinobenzimidamide CAS No. 1019575-98-4

4-Morpholinobenzimidamide

Cat. No.: B1437599
CAS No.: 1019575-98-4
M. Wt: 205.26 g/mol
InChI Key: QBZZCBRXVNVDQX-UHFFFAOYSA-N
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Description

4-Morpholinobenzimidamide (CAS: 1019575-98-4) is a benzimidamide derivative featuring a morpholine substituent. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol. The compound combines a benzimidamide core (NH-C(=NH)-C₆H₄) with a morpholine ring, a structural motif known to enhance solubility and bioavailability in medicinal chemistry.

Properties

IUPAC Name

4-morpholin-4-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZZCBRXVNVDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651414
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019575-98-4
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinobenzimidamide typically involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by reduction and subsequent conversion to the benzimidamide derivative. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinobenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Morpholinobenzimidamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Morpholinobenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Morpholinobenzimidamide with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Biological Activity/Use
This compound 1019575-98-4 C₁₁H₁₄N₄O 218.26 Polar solvents (inferred) Benzimidamide, morpholine Enzyme inhibition (potential)
4-(4-Morpholinyl)benzoic Acid 7470-38-4 C₁₁H₁₃NO₃ 207.23 DMF-containing Carboxylic acid, morpholine Organic synthesis intermediate
4-Aminobenzamidine dihydrochloride 137-07-5 C₇H₉N₃·2HCl 208.09 Water-soluble Amidino group Serine protease inhibition
4-{[4-(4-Morpholinyl)phenyl]sulfamoyl}-N-(2-pyridinylmethyl)benzamide 875051-65-3 C₂₃H₂₄N₄O₄S 452.53 DMSO/10 mM solution Sulfamoyl, pyridinylmethyl Preclinical research (kinase targets)

Key Differences and Implications

Functional Groups: The benzimidamide group in this compound distinguishes it from the carboxylic acid in 4-(4-Morpholinyl)benzoic Acid () and the sulfamoyl moiety in the GLPBIO compound (). Benzimidamides are known for strong hydrogen-bonding interactions, making them potent enzyme inhibitors compared to carboxylates . The morpholine ring enhances solubility and membrane permeability compared to simpler amines like 4-aminobenzamidine dihydrochloride .

Biological Activity: 4-Aminobenzamidine dihydrochloride () is a well-documented serine protease inhibitor, while this compound’s activity remains inferred from structural analogs. The morpholine group may improve target specificity for kinases or GPCRs . The sulfamoyl-containing GLPBIO compound (MW: 452.53) has higher molecular complexity, likely targeting intracellular enzymes with extended binding pockets .

Synthetic Utility: 4-(4-Morpholinyl)benzoic Acid () serves as a precursor in coupling reactions, whereas this compound’s amidine group enables direct interactions with catalytic residues in enzymes .

Biological Activity

4-Morpholinobenzimidamide is a chemical compound with the molecular formula C11H15N3OC_{11}H_{15}N_{3}O. It features a morpholine ring attached to a benzimidamide structure, which contributes to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are critical in cancer progression and inflammation.
  • Antiproliferative Effects : Research indicates that it exhibits significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM, particularly against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells.
  • Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, especially Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM.

Data Table: Biological Activity Summary

Biological ActivityTarget/OrganismIC50/MIC ValuesReference
AntiproliferativeMCF-7 (breast cancer)1.2 - 5.3 μM
AntiproliferativeHCT116 (colorectal cancer)3.7 μM
AntibacterialE. faecalisMIC = 8 μM
AntibacterialS. aureusMIC = 16 μM

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in MCF-7 cells, which suggests its potential for targeted cancer therapy. The IC50 values ranged from 1.2 to 5.3 μM across different cell lines, indicating a promising therapeutic index for further development.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound displayed strong antibacterial activity against E. faecalis and moderate activity against E. coli. These findings support its potential application as an antibacterial agent in clinical settings.

Therapeutic Potential

The therapeutic potential of this compound extends beyond its current applications:

  • Cancer Therapy : Given its selective antiproliferative effects on cancer cells, it may be developed as a targeted therapeutic agent.
  • Antimicrobial Treatments : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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